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Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science,

found in a vast array of natural products and synthetic compounds with significant biological

and physical properties.[1][2] This guide focuses on a specific, functionalized derivative: 4-
Bromo-1-methylisoquinoline. The strategic placement of a bromine atom at the C4 position

and a methyl group at the C1 position creates a unique building block with significant potential

for diversification. The bromine atom serves as a versatile synthetic handle for a variety of

cross-coupling reactions, allowing for the systematic exploration of the chemical space around

the isoquinoline core. This guide will provide an in-depth analysis of the synthesis, reactivity,

and promising research applications of 4-Bromo-1-methylisoquinoline, with a primary focus

on drug discovery and potential use in materials science. Detailed experimental protocols and

workflows are provided to empower researchers to harness the full potential of this valuable

intermediate.

The Isoquinoline Core: A Foundation of Significance
Isoquinoline and its derivatives are a major class of nitrogen-containing heterocyclic

compounds.[3] Their structure, consisting of a benzene ring fused to a pyridine ring, is a key

feature in numerous alkaloids with potent pharmacological activities, including the analgesic

morphine, the antimicrobial berberine, and the muscle relaxant papaverine.[2][4] The

therapeutic relevance of this scaffold has driven extensive research, leading to the

development of synthetic isoquinoline-based drugs for a wide range of diseases, including

cancer, microbial infections, and cardiovascular disorders.[2][5][6] The value of the isoquinoline
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motif lies in its rigid, planar structure which can effectively interact with biological targets, and

its nitrogen atom which can act as a hydrogen bond acceptor or be protonated, influencing

solubility and receptor binding.

Physicochemical Profile: 4-Bromo-1-
methylisoquinoline
Understanding the fundamental properties of 4-Bromo-1-methylisoquinoline (CAS: 104704-

40-7) is the first step in designing its applications.

Property Value Source

Molecular Formula C₁₀H₈BrN [7]

Molecular Weight 222.08 g/mol [8]

Monoisotopic Mass 220.98401 Da [7][8]

Boiling Point (Predicted) 304.4 °C [8]

Density (Predicted) 1.488 g/cm³ [8]

XLogP3 (Predicted) 3.2 [7][8]

These predicted properties suggest a stable, lipophilic molecule suitable for various organic

transformations and with the potential for good cell permeability, a desirable trait in drug

candidates.

Synthesis of the Core Scaffold
The synthesis of substituted isoquinolines can be achieved through several classic and modern

methodologies. For 4-Bromo-1-methylisoquinoline, a modified Bischler-Napieralski reaction

followed by aromatization and bromination is a logical and efficient approach.
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Caption: Proposed synthetic workflow for 4-Bromo-1-methylisoquinoline.

The key steps involve the acylation of 2-phenylethanamine, followed by an acid-catalyzed

intramolecular cyclization to form the dihydroisoquinoline intermediate. Subsequent

dehydrogenation yields the aromatic 1-methylisoquinoline core. The final step is a

regioselective electrophilic bromination, where N-Bromosuccinimide (NBS) is a suitable reagent

to install the bromine atom at the electron-rich C4 position.

Chemical Reactivity: The Power of the C4-Bromine
The bromine atom at the C4 position is the molecule's primary asset, acting as a versatile

handle for introducing a wide range of functional groups via transition metal-catalyzed cross-

coupling reactions.[9] This capability is paramount for generating chemical libraries for

structure-activity relationship (SAR) studies in drug discovery.
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Caption: Key cross-coupling reactions for functionalizing the C4 position.

Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic

acids or esters. This is ideal for introducing aryl or heteroaryl moieties, which are crucial for

modulating pharmacokinetic properties and exploring interactions with protein targets.[10]

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[11][12] The resulting

alkynyl-isoquinolines are valuable intermediates themselves or can be incorporated into

materials with interesting electronic properties.

Buchwald-Hartwig Amination: Creates C-N bonds, allowing the introduction of primary or

secondary amines. This is a powerful tool for installing groups that can act as hydrogen bond

donors or key pharmacophores.[12]

Potential Research Areas
Drug Discovery: Targeting Protein Kinases
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Rationale: The isoquinoline scaffold is a well-established framework for the development of

protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their

dysregulation is a hallmark of cancer and inflammatory diseases.[1][13] Many approved kinase

inhibitors feature nitrogen-containing heterocyclic cores. The 4-Bromo-1-methylisoquinoline
scaffold offers an excellent starting point for developing novel kinase inhibitors due to its

structural similarity to known active compounds and the synthetic tractability of the C4 position.

By performing Suzuki coupling with a variety of (hetero)aryl boronic acids, a library of

compounds can be generated to probe the ATP-binding site of various kinases.

Proposed Research Workflow:
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Caption: Workflow for developing kinase inhibitors from the target scaffold.
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Potential Targets:

Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are a promising therapeutic approach

for cancer by controlling the cell cycle.[5]

Glycogen Synthase Kinase 3 (GSK-3): Implicated in neurodegenerative disorders and

cancer.

MAPK Pathway Kinases: Crucial for cell proliferation and survival signals.[1]

Materials Science: Organic Electronics
Rationale: Polycyclic aromatic hydrocarbons and N-heterocycles are foundational components

of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic

photovoltaics (OPVs). The rigid, planar isoquinoline core can facilitate π-π stacking, which is

essential for charge transport. The ability to functionalize the scaffold at the C4 position via

Sonogashira or Suzuki couplings allows for the tuning of electronic properties, such as the

HOMO/LUMO energy levels. Attaching electron-donating or electron-withdrawing groups can

modulate the compound's properties to function as a hole-transport, electron-transport, or

emissive material.

Proposed Research Directions:

Synthesis of π-Conjugated Systems: Use iterative Sonogashira and Suzuki reactions to build

larger, conjugated molecules and oligomers based on the 4-substituted-1-methylisoquinoline

unit.

Photophysical Characterization: Investigate the absorption, emission, and fluorescence

quantum yields of newly synthesized derivatives.

Device Fabrication and Testing: Incorporate promising materials as layers in prototype OLED

or OPV devices to evaluate their performance.

Experimental Protocols
These protocols are representative procedures and should be adapted and optimized based on

the specific substrate and laboratory conditions.
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Protocol 6.1: General Procedure for Suzuki-Miyaura
Coupling
This protocol details the synthesis of a 4-Aryl-1-methylisoquinoline derivative.

Reagent Preparation: To an oven-dried Schlenk flask, add 4-Bromo-1-methylisoquinoline
(1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine)

[Pd(PPh₃)₄] (0.05 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a

degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration relative to

the starting bromide).

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction

progress by thin-layer chromatography (TLC) or LC-MS.

Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl

acetate. Wash the organic layer sequentially with water and brine.

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel to yield the final product.

Protocol 6.2: General Procedure for Sonogashira
Coupling
This protocol details the synthesis of a 4-Alkynyl-1-methylisoquinoline derivative.

Reagent Preparation: To an oven-dried Schlenk flask, add 4-Bromo-1-methylisoquinoline
(1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.), and

copper(I) iodide (CuI) (0.06 eq.).

Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen. Add

degassed anhydrous solvent such as triethylamine (Et₃N) or a mixture of toluene/Et₃N. Add

the terminal alkyne (1.5 eq.) via syringe.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60

°C) until the starting material is consumed, as monitored by TLC.

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in

dichloromethane or ethyl acetate and filter through a pad of celite to remove metal salts.

Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash

column chromatography.

Conclusion and Future Outlook
4-Bromo-1-methylisoquinoline is more than just a chemical intermediate; it is a gateway to

vast and underexplored chemical space. Its strategic functionalization provides a robust

platform for generating novel molecules with tailored properties. The most immediate and

promising application lies in the field of medicinal chemistry, particularly in the development of

kinase inhibitors for oncology and inflammatory diseases. The systematic application of modern

cross-coupling chemistry to this scaffold will undoubtedly lead to the discovery of potent and

selective biological modulators. Furthermore, its potential in materials science, while less

explored, presents an exciting frontier for creating novel organic electronic materials. The

continued investigation into the synthesis and application of derivatives from this versatile core

will be a fruitful endeavor for both academic and industrial researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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